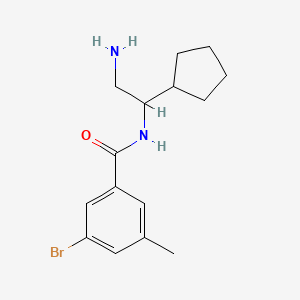![molecular formula C12H16N2O3 B6634033 3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid](/img/structure/B6634033.png)
3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid (MMBA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMBA is a synthetic amino acid that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and future directions have been studied extensively.
Mécanisme D'action
The mechanism of action of 3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of important cellular components. 3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid has been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in the biosynthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the synthesis of DNA and RNA, which can result in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of dihydroorotate dehydrogenase. In vivo studies have shown that 3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid can reduce tumor growth and increase survival rates in animal models of cancer. 3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid in lab experiments include its high yield and purity, its potential applications in various fields, and its ability to be conjugated with different drugs and targeted to specific cells or tissues. However, the limitations of using 3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid in lab experiments include its relatively high cost, the need for specialized equipment and expertise for its synthesis and analysis, and the potential for toxicity and side effects.
Orientations Futures
There are several future directions for the study of 3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid. One direction is the further investigation of its mechanism of action and its potential use in cancer therapy. Another direction is the development of novel materials using 3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid as a building block. In addition, the potential use of 3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid as a drug delivery system for targeted therapy is an area of ongoing research. Finally, the development of more efficient and cost-effective methods for the synthesis and analysis of 3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid is an important area for future research.
Méthodes De Synthèse
3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid can be synthesized using different methods, including the reaction of 2-methylpyridine-4-carboxylic acid with N-tert-butoxycarbonyl-3-aminobutyric acid, followed by deprotection and coupling. Another method involves the reaction of 2-methylpyridine-4-carboxylic acid with N-Boc-3-aminobutyric acid, followed by deprotection and coupling. Both methods have been used to synthesize 3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid with high yield and purity.
Applications De Recherche Scientifique
3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid has been used extensively in scientific research due to its potential applications in various fields. In the field of medicine, 3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid has been studied for its potential use as a drug delivery system, as it can be conjugated with different drugs and targeted to specific cells or tissues. 3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid has also been studied for its potential use in cancer therapy, as it can inhibit the growth of cancer cells and induce apoptosis. In addition, 3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid has been studied for its potential use in the field of materials science, as it can be used as a building block for the synthesis of novel materials.
Propriétés
IUPAC Name |
3-methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8-6-9(4-5-13-8)11(17)14-12(2,3)7-10(15)16/h4-6H,7H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRDFNYALXWQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)NC(C)(C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[(2-bromo-3-methylbenzoyl)amino]propanoic acid](/img/structure/B6633958.png)
![3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B6633959.png)









![2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid](/img/structure/B6634021.png)
![3-[1-(2-Methylpyridine-4-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B6634026.png)
![N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine](/img/structure/B6634047.png)